N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[b]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-22-9-8-13-10-14(6-7-16(13)22)17(23)12-21-20(24)19-11-15-4-2-3-5-18(15)25-19/h2-11,17,23H,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEKBWUQKRSRJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC4=CC=CC=C4S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic synthesis
Preparation of Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized via cyclization reactions involving thiophene derivatives and suitable electrophiles.
Introduction of Indole Moiety: The indole moiety can be introduced through a Friedel-Crafts acylation reaction, where an indole derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Functionalization: The final step involves the coupling of the indole and benzo[b]thiophene intermediates through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Potential Chemical Reactions
Given the structure of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[b]thiophene-2-carboxamide, several types of chemical reactions could be considered:
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Hydrolysis : The amide bond could undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
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Alkylation : The indole nitrogen could be alkylated with alkyl halides in the presence of a base.
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Oxidation : The hydroxyl group could be oxidized to form a carbonyl group.
Potential Reaction Conditions:
| Reaction Type | Conditions |
|---|---|
| Hydrolysis | Acidic or basic conditions, heat |
| Alkylation | Alkyl halide, base, solvent |
| Oxidation | Oxidizing agent (e.g., PCC), solvent |
Spectroscopic Analysis
Spectroscopic methods are crucial for characterizing compounds like this compound. Techniques such as FT-IR, 1H NMR, and 13C NMR would provide detailed structural information.
Spectroscopic Techniques:
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FT-IR : Useful for identifying functional groups (e.g., amide, hydroxyl).
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1H NMR : Provides information on hydrogen environments.
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13C NMR : Offers insights into carbon environments.
Biological Evaluation
Although specific biological activities of this compound are not documented, compounds with similar structures often exhibit interesting pharmacological properties. For example, some indole derivatives have been explored for their anti-inflammatory or antimicrobial activities .
Potential Biological Activities:
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Antimicrobial : Screening against bacterial or fungal strains.
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Anti-inflammatory : Evaluation using in vitro or in vivo models.
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Effective against a range of bacterial and fungal pathogens.
- Anticancer Activity : Demonstrated potential in inhibiting cancer cell proliferation.
- Antioxidant Properties : Capable of scavenging free radicals and protecting cells from oxidative stress.
- Anti-inflammatory Effects : May reduce inflammation through specific biochemical pathways.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of derivatives related to N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[b]thiophene-2-carboxamide. In vitro tests showed that structural modifications enhanced activity against Candida albicans, significantly reducing adherence and biofilm formation. This suggests that optimizing the structure could lead to more effective antifungal agents .
Case Study 2: Anticancer Activity
Another research effort focused on the anticancer properties of this compound. It was found to inhibit the growth of human liver cancer cells by inducing apoptosis through mitochondrial dysfunction. The study highlighted the potential for this compound as a lead in cancer therapy, warranting further exploration into its mechanism of action and efficacy in vivo .
Case Study 3: Antioxidant Properties
The antioxidant capacity of this compound was assessed through various assays measuring its ability to scavenge free radicals. The results indicated a significant reduction in lipid peroxidation, demonstrating its protective effects against oxidative damage .
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[b]thiophene-2-carboxamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the benzo[b]thiophene core can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Compound 30 ()
- Structure : N-(2-(1H-Indol-3-yl)ethyl)-5-hydroxybenzo[b]thiophene-2-carboxamide.
- Key Differences :
- The indole substituent is at the 3-position (vs. 5-position in the target compound), which may alter steric and electronic interactions with targets.
- A 5-hydroxy group on the benzothiophene ring enhances polarity but reduces lipophilicity compared to the target compound’s unsubstituted benzothiophene.
- The ethyl linker lacks a hydroxyl group, reducing hydrogen-bonding capacity.
- Implications : The 5-hydroxy group may improve solubility but could reduce membrane permeability, while the indole-3-yl substitution might favor different target binding modes .
Compound 48 ()
- Structure : 6-(4-Chlorophenyl)-N-(piperidin-4-ylmethyl)-benzo[b]thiophene-2-carboxamide hydrochloride.
- A 4-chlorophenyl substituent on the benzothiophene enhances lipophilicity and electron-withdrawing effects.
- Implications : The piperidine group may improve blood-brain barrier penetration, while the chlorophenyl group could increase metabolic stability .
Thiophene Carboxamide Analogues
N-(2-(2-Methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide ()
- Structure : Thiophene-2-carboxamide core with a 2-methylindol-3-yl group.
- Key Differences: Thiophene (smaller aromatic system) vs. 2-Methylindol-3-yl substituent introduces steric bulk compared to the target’s 1-methylindol-5-yl group.
- Implications : Reduced aromatic surface area may lower binding affinity to targets requiring extended hydrophobic interactions .
Indole-Containing Carboxamides
N-(Benzoylphenyl)-1H-indole-2-carboxamides ()
- Structure : Indole-2-carboxamide linked to benzoylphenyl groups.
- Key Differences :
- Indole-2-carboxamide core (vs. benzothiophene) alters electronic properties and binding pocket compatibility.
- Benzoylphenyl substituents increase molecular weight and lipophilicity.
- Implications : The indole-2-carboxamide may favor different target selectivity, while benzoylphenyl groups could enhance off-target effects .
Sulfonamide Derivatives with Hydroxyethyl Linkers
IV-5 ()
- Structure : N-(2-Trifluoromethyl-4-chlorophenyl)-2-hydroxy-2-(3,5-difluorophenyl)ethyl sulfonamide.
- Key Differences :
- Sulfonamide (vs. carboxamide) core reduces hydrogen-bonding capacity.
- 3,5-Difluorophenyl group enhances electronegativity and metabolic resistance.
- Implications : The sulfonamide group may confer resistance to enzymatic degradation, while fluorine substituents improve bioavailability .
Comparative Data Table
Research Findings and Implications
- Hydroxyethyl Linkers: The target compound’s hydroxyl group may enhance solubility and target engagement compared to non-hydroxylated analogues like Compound 30 or thiophene derivatives .
- Substituent Position : Indole-5-yl vs. indole-3-yl substitution (as in Compound 30) could significantly alter binding kinetics due to steric and electronic effects .
Biological Activity
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[b]thiophene-2-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in neurodegenerative diseases and cancer. This article compiles findings from various studies focusing on its biological activity, including its mechanisms of action, cytotoxic effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 350.4 g/mol. Its structure features an indole moiety linked to a benzo[b]thiophene scaffold, which is crucial for its biological properties.
Cholinesterase Inhibition
Recent studies have highlighted the compound's ability to inhibit cholinesterases (ChE), which are critical in the treatment of Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) was assessed using in vitro models. The most active derivatives showed IC50 values in the micromolar range, indicating significant inhibitory potential against these enzymes .
Anticancer Activity
The compound demonstrated notable cytotoxicity against various cancer cell lines. For instance, it was tested against human glioblastoma U251 cells and human melanoma WM793 cells, showing promising results with IC50 values suggesting effective growth inhibition. The presence of specific functional groups within the compound's structure enhances its interaction with cellular targets, leading to apoptosis in cancer cells .
Cytotoxicity Assays
In vitro cytotoxicity assays were conducted using the MTT method on several cell lines, including SH-SY5Y neuroblastoma cells. Results indicated that at certain concentrations (30-200 μM), the compound did not exhibit cytotoxic effects while maintaining its inhibitory activity against ChE .
| Compound | Cell Line | IC50 (μM) | Remarks |
|---|---|---|---|
| This compound | SH-SY5Y | >200 | Non-cytotoxic at active concentrations |
| Reference Drug (Doxorubicin) | U251 | <10 | Standard for comparison |
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications on the indole and benzo[b]thiophene rings significantly influence biological activity. For example, substituents at specific positions on the indole ring enhance binding affinity to ChE enzymes and increase cytotoxicity against cancer cells .
Q & A
Q. What experimental approaches are used to identify off-target interactions in vivo?
- Answer : Target deconvolution methods:
- Affinity chromatography : Immobilize the compound on resin to pull down binding proteins .
- Phage display libraries : Screen for peptide motifs interacting with the compound .
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
